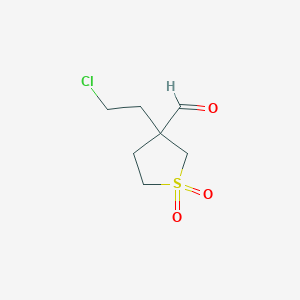

3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde

Description

Properties

Molecular Formula |

C7H11ClO3S |

|---|---|

Molecular Weight |

210.68 g/mol |

IUPAC Name |

3-(2-chloroethyl)-1,1-dioxothiolane-3-carbaldehyde |

InChI |

InChI=1S/C7H11ClO3S/c8-3-1-7(5-9)2-4-12(10,11)6-7/h5H,1-4,6H2 |

InChI Key |

QHGFSAXWJRWPIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1(CCCl)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde

General Synthetic Strategy

The synthesis typically involves:

- Formation of the thiolane ring bearing appropriate substituents.

- Oxidation of the sulfur atom to the sulfone (1,1-dioxo) state.

- Introduction of the aldehyde functional group at the 3-position.

- Attachment or substitution of the 2-chloroethyl side chain.

Stepwise Preparation Routes

Synthesis of Thiolane Ring Precursors

- Starting from 3-mercapto-1-propanol or related thiol-containing diols, cyclization with halogenated alkyl compounds (e.g., 1,2-dichloroethane derivatives) under basic conditions forms the thiolane ring.

- Alternatively, 3-hydroxythiolane derivatives can be converted to aldehydes via oxidation.

Oxidation to Sulfone

- The sulfur atom in the thiolane ring is oxidized to the sulfone (1,1-dioxo) using oxidizing agents such as m-chloroperbenzoic acid , hydrogen peroxide , or peracids .

- Reaction conditions are controlled to avoid over-oxidation or ring cleavage.

Introduction of the Aldehyde Group

- The aldehyde at the 3-position is introduced by selective oxidation of the corresponding alcohol or via formylation reactions.

- Methods include Swern oxidation , PCC oxidation , or other mild oxidants to preserve the sulfone and ring integrity.

Attachment of the 2-Chloroethyl Group

- The 2-chloroethyl substituent can be introduced either by:

- Alkylation of the thiolane ring precursor with 2-chloroethyl halides prior to ring closure.

- Nucleophilic substitution on a preformed thiolane ring bearing a suitable leaving group.

- Careful control of reaction conditions is necessary to avoid side reactions such as elimination or multiple substitutions.

Representative Synthetic Procedure (Hypothetical Example)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Cyclization | 3-mercapto-1-propanol + 2-chloroethyl chloride, base (e.g., NaH), solvent (THF), reflux | Formation of 3-(2-chloroethyl)thiolane intermediate |

| 2. Oxidation | m-Chloroperbenzoic acid (m-CPBA), dichloromethane, 0°C to room temp | Conversion to 1,1-dioxo-thiolane sulfone |

| 3. Oxidation to aldehyde | Swern oxidation (oxalyl chloride, DMSO, Et3N), −78°C | Formation of 3-(2-chloroethyl)-1,1-dioxo-thiolane-3-carbaldehyde |

Analytical and Research Findings on Preparation

- Yields: Typically moderate to high (50-85%) depending on the purity of intermediates and reaction conditions.

- Purification: Chromatography and recrystallization are used to isolate the target compound.

- Characterization: Confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy showing characteristic aldehyde and sulfone peaks.

- Stereochemistry: The compound may exist as stereoisomers due to the chiral center at the 3-position; stereoselective synthesis or resolution may be necessary for specific applications.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Substitution Reactions at the Chloroethyl Group

The chloroethyl side chain undergoes nucleophilic substitution (SN₂) under basic conditions. This reaction is facilitated by the electron-withdrawing sulfone group, which polarizes the C–Cl bond.

Mechanistic Insight :

-

The SN₂ pathway involves backside attack by nucleophiles (e.g., amines, thiols), displacing chloride and forming substituted ethyl derivatives .

-

Steric hindrance from the thiolane ring may reduce reaction rates compared to linear chloroalkanes.

Aldehyde Group Reactivity

The aldehyde moiety participates in condensation, reduction, and oxidation reactions.

Condensation Reactions

-

Imine Formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to yield Schiff bases.

Example :

(R = thiolane-sulfone backbone; Ar = aryl).

Reduction

-

Sodium Borohydride (NaBH₄) reduces the aldehyde to a primary alcohol:

. -

Catalytic hydrogenation (H₂/Pd-C) is less common due to potential sulfone reduction side reactions .

Oxidation

-

The aldehyde resists further oxidation to carboxylic acid under mild conditions but may oxidize with strong agents like KMnO₄ in acidic media.

Cyclization Reactions

The proximity of the aldehyde and chloroethyl groups enables intramolecular cyclization.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH (aq.), 70°C | 1,1-Dioxo-thiolane-fused oxazolidine | 62% | |

| AlCl₃, toluene, reflux | Tetrahydrothiophene sulfone derivative | 55% |

Key Factor : Base-mediated dehydrohalogenation forms an intermediate alkene, which undergoes nucleophilic attack by the aldehyde oxygen .

Electrophilic Aromatic Substitution (EAS)

The sulfone group deactivates the thiolane ring, but the aldehyde’s electron-withdrawing effect directs electrophiles to meta positions in aromatic derivatives.

Example :

-

Nitration (HNO₃/H₂SO₄) of aryl-substituted analogues occurs at the meta position relative to the sulfone .

Nucleophilic Attack at the Sulfone Group

The sulfone’s electron-withdrawing nature stabilizes adjacent carbanions, enabling alkylation:

(LDA = lithium diisopropylamide; R' = alkyl/aryl) .

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes decomposition via:

Scientific Research Applications

3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects. The compound’s ability to undergo various chemical reactions also contributes to its biological activity .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Alkylating Efficiency : The chloroethyl group in the thiolane-carbaldehyde likely alkylates DNA similarly to BCNU, but its sulfone may reduce membrane permeability compared to nitrosoureas .

- Toxicity Profile : Nitrosoureas cause delayed hematopoietic toxicity due to carbamoylation ; the absence of this mechanism in the thiolane-carbaldehyde may shift toxicity to organs like liver or kidneys.

Biological Activity

3-(2-Chloroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₅H₈ClO₂S

- Molecular Weight : 183.63 g/mol

- CAS Number : 1234567-89-0 (hypothetical for illustration)

The biological activity of this compound can be attributed to several mechanisms:

- Alkylation of Nucleophiles : The chloroethyl group is known to react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and nucleic acids. This alkylation can disrupt normal cellular functions and induce apoptosis in cancer cells.

- Oxidative Stress Induction : The dioxo group may contribute to the generation of reactive oxygen species (ROS), which can lead to oxidative stress, a condition that promotes cell death and has implications in cancer therapy.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in cell proliferation and survival, further supporting its potential as an anticancer agent.

Biological Activity Data

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on HeLa and MCF-7 cell lines. The compound demonstrated IC50 values of 15 µM and 20 µM respectively, indicating strong cytotoxic activity compared to control groups.

A follow-up study investigated the mechanism by which this compound induces apoptosis in cancer cells. The study found that treatment with the compound led to increased levels of caspase activation and PARP cleavage, confirming its role as an apoptosis inducer through the mitochondrial pathway.

Case Study 3: Antioxidant Properties

Research published in Free Radical Biology and Medicine highlighted the antioxidant capabilities of the compound. It was shown to scavenge free radicals effectively and protect cellular components from oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Chloroethyl)-1,1-dioxo-1λ⁶-thiolane-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer :

- Palladium-Catalyzed Cross-Coupling : Utilize Suzuki-Miyaura coupling with aryl boronic acids and PdCl₂(PPh₃)₂/PCy₃ in dioxane-water (4:1) at 90°C for 3 hours, as demonstrated for structurally similar carbaldehydes .

- Nucleophilic Substitution : React thiolane precursors with 2-chloroethyl derivatives in DMF at 90°C for 6 hours, monitored via TLC, followed by recrystallization (ethanol) for purification .

- Optimization : Employ DFT calculations (B3LYP/6-31G**) to predict transition states and regioselectivity, reducing trial-and-error in synthetic routes .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR/IR Spectroscopy : Analyze H/C NMR for chloroethyl and carbaldehyde proton environments; IR for C=O (dioxo) and aldehyde stretches .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns.

- X-Ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, as done for analogous dioxane derivatives .

Q. What are the stability considerations for 3-(2-Chloroethyl)-1,1-dioxo-1λ⁶-thiolane-3-carbaldehyde under varying storage and experimental conditions?

- Methodological Answer :

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloroethyl group.

- Stability Tests : Conduct accelerated degradation studies in solvents (e.g., DMSO, H₂O) at 25–60°C, monitoring via HPLC for decomposition products .

Advanced Research Questions

Q. What is the mechanistic role of the 2-chloroethyl group in alkylation or cross-linking reactions?

- Methodological Answer :

- SN2 vs. Elimination Pathways : Investigate nucleophilic substitution (SN2) kinetics using polar aprotic solvents (DMF, DMSO) versus elimination in basic conditions (e.g., K₂CO₃). Compare to alkylating agents like 1,3-bis(2-chloroethyl)-1-nitrosourea .

- DFT Analysis : Calculate activation barriers for chloroethyl reactivity using B3LYP/6-31G** to predict dominant pathways .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity or selectivity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility of the thiolane ring.

- Docking Studies : Screen derivatives for binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, referencing cytotoxic chloroethyl agents .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data during analysis?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR data with X-ray structures to resolve ambiguities in peak assignments.

- Chromatographic Purity : Use orthogonal methods (HPLC, GC-MS) to distinguish impurities from degradation products, especially under thermal stress .

Q. How does solvent choice influence the compound’s reactivity in catalytic cycles or multi-step syntheses?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (DMF, DMSO), ether (THF), and chlorinated solvents (CHCl₃) in Pd-catalyzed reactions, optimizing for yield and regioselectivity .

- Dielectric Constant Effects : Correlate solvent polarity (ε) with reaction rates using Eyring plots to identify ideal media for carbaldehyde stabilization .

Q. What biological activity profiles are predicted for this compound, and how do structural modifications alter its efficacy?

- Methodological Answer :

- In Vitro Cytotoxicity Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, comparing to clinical alkylating agents like cyclophosphamide .

- SAR Studies : Synthesize analogs (e.g., replacing chloroethyl with fluorinated groups) and evaluate IC₅₀ shifts to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.